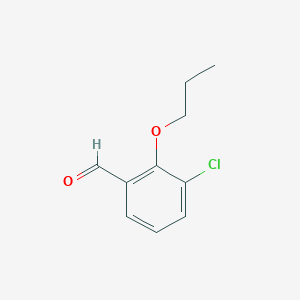

3-Chloro-2-propoxybenzaldehyde

Description

3-Chloro-2-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the benzene ring. This compound is structurally significant due to its electron-withdrawing (chloro) and electron-donating (propoxy) substituents, which influence its reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

3-chloro-2-propoxybenzaldehyde |

InChI |

InChI=1S/C10H11ClO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h3-5,7H,2,6H2,1H3 |

InChI Key |

ATXPDYPCJVWPMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC=C1Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- 3-Chlorobenzaldehyde : Exhibits typical aldehyde properties (e.g., volatility, pungent odor) and moderate solubility in organic solvents. Its chlorine substituent enhances stability against oxidation compared to unsubstituted benzaldehyde .

- 3-Chloro-2-methylpropene : A volatile liquid with high reactivity due to its allylic chloride structure, making it prone to elimination and polymerization reactions .

Research Findings and Key Differences

Reactivity :

- The propoxy group in this compound may hinder electrophilic substitution at the ortho/para positions compared to 3-Chlorobenzaldehyde, which lacks steric hindrance .

- 3-Chloro-2-methylpropene’s allylic chloride structure facilitates nucleophilic substitution, unlike the aromatic chloro group in benzaldehyde derivatives .

Safety Profiles :

- Both 3-Chlorobenzaldehyde and 3-Chloro-2-methylpropene require stringent safety protocols (e.g., eye flushing, ventilation), but the latter’s flammability adds a layer of risk .

Synthetic Utility :

- 3-Chlorobenzaldehyde is preferred for aromatic aldehyde reactions, while 3-Chloro-2-methylpropene is valued in polymer chemistry. The hypothetical this compound could bridge these applications via its dual functional groups.

Data Tables

Table 1: Regulatory and Identification Data

Table 2: First Aid Measures Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.